Rubiginone B1

Description

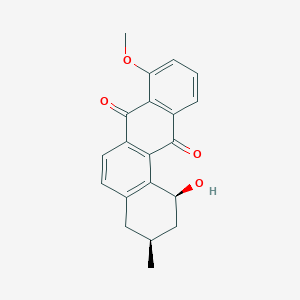

Structure

2D Structure

3D Structure

Properties

CAS No. |

130364-39-5 |

|---|---|

Molecular Formula |

C20H18O4 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(1S,3S)-1-hydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C20H18O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10,14,21H,8-9H2,1-2H3/t10-,14-/m0/s1 |

InChI Key |

GCPUVEMWOWMALU-HZMBPMFUSA-N |

SMILES |

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

Canonical SMILES |

CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC)O |

Other CAS No. |

130364-39-5 |

Synonyms |

rubiginone B1 |

Origin of Product |

United States |

Elucidation of Rubiginone B1 Biosynthesis

Microbial Producers and Genetic Origins

The journey to understanding Rubiginone B1 biosynthesis begins with the identification of the microorganisms that produce it and the genetic blueprints they contain.

Identification of Streptomyces Species as Primary Sources

The primary producers of rubiginones are soil-dwelling bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of secondary metabolites. The rubiginone complex, which includes this compound, was first isolated from the culture broth of Streptomyces griseorubiginosus. nih.gov More recently, detailed biosynthetic studies have focused on Streptomyces sp. CB02414, which has been identified as a producer of a variety of rubiginone analogs. researchgate.netnih.gov Fermentation of the wild-type Streptomyces sp. CB02414 strain led to the isolation of eight different rubiginones, highlighting this strain as a key resource for studying the biosynthesis of this compound family. nih.gov

Application of Genome Mining for Biosynthetic Gene Cluster Discovery

The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. For this compound, a genome mining approach was instrumental. researchgate.netnih.gov By analyzing the genome of Streptomyces sp. CB02414, researchers identified two type II polyketide synthase (PKS) biosynthetic gene clusters (BGCs). nih.gov Bioinformatics analysis predicted that one of these clusters, designated the "rub" gene cluster, was responsible for the production of angucycline-family metabolites. researchgate.netnih.gov This prediction was confirmed through genetic experiments, firmly linking the rub BGC to the biosynthesis of rubiginones. researchgate.net This strategy allows for the targeted discovery of novel compounds and provides a genetic foundation for understanding their formation. doi.org

Polyketide Synthase (PKS) Pathways

At the heart of this compound biosynthesis is the activity of a Type II Polyketide Synthase (PKS), which is responsible for generating the core carbon skeleton of the molecule.

Characterization of Type II PKS Gene Clusters (BGCs)

The rub gene cluster found in Streptomyces sp. CB02414 is a characteristic Type II PKS BGC. nih.gov These systems function as multienzyme complexes to assemble polyketide chains from simple acyl-CoA precursors. The core components of a Type II PKS typically include a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). The rub cluster contains the genes encoding these essential proteins, which work together to construct the initial polyketide chain. researchgate.netnih.gov The entire BGC associated with rubiginone production in Streptomyces sp. CB02414 contains 39 genes. u-tokyo.ac.jp

Proposed Polyketide Chain Assembly Mechanisms

The biosynthesis of all angucyclines, including this compound, begins with the formation of a decaketide backbone (a 20-carbon chain). mdpi.comnih.gov This process is initiated by a starter unit, typically acetyl-CoA, and is followed by the sequential addition of nine extender units, which are most commonly malonyl-CoA. nih.gov The minimal PKS enzymes (KSα, KSβ, and ACP) iteratively condense these building blocks. The resulting linear poly-β-keto chain is highly unstable and undergoes a series of enzyme-catalyzed cyclization and aromatization reactions to form the characteristic angular, tetracyclic benz[a]anthracene framework of the angucyclinone core. mdpi.com

Post-PKS Enzymatic Modifications

The initial polyketide scaffold is not the final product but rather an intermediate that undergoes a series of tailoring reactions. These post-PKS modifications, catalyzed by enzymes encoded within the rub BGC, are responsible for the structural diversity observed within the rubiginone family.

Based on the characterization of metabolites from wild-type and mutant strains of Streptomyces sp. CB02414, a plausible biosynthetic pathway has been proposed. researchgate.netnih.gov After the formation of the initial angucycline scaffold, a series of oxidative modifications occur. The rub gene cluster contains genes encoding several tailoring enzymes, such as oxidoreductases and cytochrome P450 monooxygenases. researchgate.netu-tokyo.ac.jp These enzymes are responsible for introducing hydroxyl groups and other functionalities onto the A-ring of the angucycline skeleton. nih.gov For example, the isolation of various biosynthetic intermediates suggests a stepwise oxidation process that ultimately leads to the final structures of this compound and other analogs like Rubiginone J, which features extensive oxidation. researchgate.netnih.gov

Data Tables

Table 1: Key Biosynthetic Gene Cluster (BGC) Information for Rubiginones

| MIBiG Accession | Biosynthetic Class | Organism Name | Main Products | Number of Genes |

|---|

Data sourced from the MIBiG database. u-tokyo.ac.jp

Table 2: Selected Rubiginone Compounds

| Compound Name | Class | Note |

|---|---|---|

| Rubiginone A1 | Angucyclinone | Part of the initially discovered complex. nih.gov |

| Rubiginone A2 | Angucyclinone | Produced by Streptomyces sp. CB02414. u-tokyo.ac.jp |

| This compound | Angucyclinone | Key compound of interest. nih.gov |

| Rubiginone B2 | Angucyclinone | Produced by Streptomyces sp. CB02414. u-tokyo.ac.jp |

| Rubiginone C1 | Angucyclinone | Part of the initially discovered complex. nih.gov |

| Rubiginone C2 | Angucyclinone | Part of the initially discovered complex. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| Rubiginone A1 |

| Rubiginone A2 |

| This compound |

| Rubiginone B2 |

| Rubiginone C1 |

| Rubiginone C2 |

| Rubiginone J |

| Ochromycinone |

Role of Oxidoreductases (e.g., Cytochrome P450 Enzymes) in Structural Diversification

Oxidoreductases, including flavoprotein monooxygenases (FPMOs), short-chain alcohol dehydrogenases/reductases (SDRs), and cytochrome P450 (CYP) enzymes, play a pivotal role in the late stages of angucycline biosynthesis, creating a wide array of structurally distinct molecules from a common precursor. nih.govacs.orgcas.cn These enzymes catalyze a cascade of oxidation and reduction reactions that modify the angucycline scaffold. researchgate.net

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are particularly important for their ability to catalyze a broad range of regio- and stereoselective oxidation reactions. mdpi.comwikipedia.orgebi.ac.uk In the context of rubiginone biosynthesis, CYP enzymes are implicated in the extensive oxidation of the A-ring of the angucycline skeleton. researchgate.netnih.gov For instance, in the biosynthesis of rubiginones in Streptomyces sp. CB02414, a gene cluster (rub) was identified that encodes for several tailoring enzymes, including P450s, which are proposed to be responsible for the characteristic oxidative modifications of the rubiginone core. researchgate.netnih.govresearchgate.net

The functional diversity of these oxidoreductases is a key driver of the chemical diversity seen in angucyclines. Different combinations of these enzymes in various biosynthetic pathways lead to a branching network of reactions rather than a single linear pathway. acs.org This enzymatic promiscuity and competition for common substrates result in the formation of numerous shunt products and structural analogues. acs.org

| Enzyme Class | General Function in Angucycline Biosynthesis | Specific Example(s) | Catalyzed Reaction |

|---|---|---|---|

| Flavoprotein Monooxygenases (FPMOs) | Hydroxylation and dehydration reactions. acs.org | PgaE, LanE | Catalyze 12-hydroxylation and subsequent dehydration. acs.org |

| Short-Chain Dehydrogenases/Reductases (SDRs) | Stereospecific ketoreductions. acs.org | LanV | Performs 6R-stereospecific ketoreduction. acs.org |

| Cytochrome P450 (CYP) Enzymes | Regio- and stereoselective oxidations, particularly on the A-ring. mdpi.comresearchgate.netnih.gov | Enzymes from the rub gene cluster | Proposed to catalyze extensive oxidation of the angucycline A-ring in rubiginone biosynthesis. researchgate.netnih.gov |

Delineation of Proposed Biosynthetic Cascades for this compound and Analogues

The biosynthesis of this compound and its analogues is proposed to start from a common angucycline intermediate, UWM6, which is formed by a type II polyketide synthase (PKS). researchgate.netasm.org Subsequent modifications by tailoring enzymes, primarily oxidoreductases, lead to the final structures.

Based on the analysis of the rub gene cluster from Streptomyces sp. CB02414 and the characterization of isolated metabolites, a plausible biosynthetic pathway for rubiginones has been proposed. researchgate.netnih.gov This pathway involves a series of oxidative modifications to the angucycline core. The initial steps likely involve the conversion of the early intermediate UWM6 through a series of oxidation and reduction reactions to form key intermediates like rabelomycin. researchgate.net

Further tailoring reactions, including hydroxylations and other oxidative transformations catalyzed by cytochrome P450 enzymes and other oxidoreductases encoded within the rub cluster, are thought to lead to the formation of the various rubiginone analogues. researchgate.netnih.gov The isolation of several new rubiginones (J, K, L, M, and N) from the wild-type strain, with Rubiginone J featuring extensive oxidation on the A-ring, supports the role of these oxidative enzymes in generating the final products. researchgate.net The production profiles of wild-type and mutant strains have been instrumental in proposing the sequence of these biosynthetic steps. researchgate.netnih.gov

| Proposed Intermediate | Key Enzymatic Transformation | Resulting Product/Intermediate |

|---|---|---|

| Decaketide precursor | Type II Polyketide Synthase (PKS) | UWM6. researchgate.netasm.org |

| UWM6 | Multi-step enzymatic reactions (oxidation, dehydration, enoyl reduction). mdpi.com | Rabelomycin and other early angucyclinones. researchgate.net |

| Early angucyclinone intermediates | Cytochrome P450-catalyzed oxidations and other tailoring reactions. researchgate.netnih.gov | This compound and other analogues. researchgate.net |

Strategies for Biosynthetic Pathway Engineering

The elucidation of angucycline biosynthetic pathways opens up opportunities for pathway engineering to produce novel compounds with potentially improved or new biological activities.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, which involves transferring a biosynthetic gene cluster from its native producer to a more genetically tractable host, is a powerful strategy for studying and manipulating biosynthetic pathways. mdpi.com Streptomyces species, such as S. albus J1074 and S. coelicolor, are commonly used as heterologous hosts for the expression of angucycline gene clusters. mdpi.complos.org

This approach has been successfully used to activate "cryptic" or silent gene clusters that are not expressed under standard laboratory conditions in their native hosts. cas.cnrsc.org For example, the heterologous expression of the spi gene cluster from Streptomyces sp. HDN155000 in S. albus J1074 resulted in the production of several angucycline derivatives. mdpi.com Similarly, the entire grecocycline biosynthetic gene cluster was cloned and heterologously expressed in S. albus J1074, leading to the production of grecocycline congeners. plos.org These studies demonstrate the utility of heterologous expression for producing known angucyclines and for discovering new analogues generated through the interplay of the introduced pathway and the host's native enzymes. researchgate.netmdpi.com

Combinatorial Biosynthesis Approaches for Novel Angucycline Production

Combinatorial biosynthesis combines genes from different biosynthetic pathways to create novel "unnatural" natural products. The modular nature of type II PKS systems and the promiscuity of many tailoring enzymes make angucycline biosynthesis particularly amenable to this approach. nih.govacs.org

By mixing and matching PKS components and tailoring enzymes from different angucycline pathways, it is possible to generate a wide variety of new structures. cas.cn For instance, the functional expression of cryptic gene clusters has been used in combinatorial biosynthesis experiments to produce novel angucycline metabolites like the gaudimycins. cas.cn The broad substrate specificity of many tailoring enzymes allows them to act on intermediates from other pathways, leading to the generation of hybrid molecules. acs.org This strategy holds significant promise for expanding the chemical diversity of angucyclines and for producing compounds with tailored biological activities. researchgate.netusu.edu

Investigations into the Molecular Mechanism of Action of Rubiginone B1

Cellular Target Identification and Validation

The identification of cellular targets is crucial to understanding the bioactivity of a compound. For Rubiginone B1, research has centered on its influence on bacterial cell processes and its role in overcoming drug resistance in cancer cells.

While this compound belongs to the angucycline class of antibiotics, which are known to interfere with various bacterial processes, specific studies detailing its direct molecular interactions within bacterial cells are not extensively documented in publicly available research.

There is a lack of specific research data on the direct impact of this compound on bacterial cell wall synthesis pathways. The broader class of angucycline antibiotics has been shown to target cell wall metabolism. For instance, the angucycline antibiotic waldiomycin has been found to inhibit the WalK/WalR two-component system, which is essential for cell-wall metabolism in bacteria like Bacillus subtilis and Staphylococcus aureus researchgate.net. However, it is important to note that this is a characteristic of a related compound, and similar studies specifically validating this mechanism for this compound have not been reported.

Detailed investigations into the specific effects of this compound on the nucleic acid metabolism of bacteria are not currently available in scientific literature. Other classes of antibiotics, such as anthracyclines, are known to inhibit DNA and RNA synthesis by intercalating into the DNA helix nih.gov. While Rubiginones are structurally related to anthracyclines, direct evidence of this compound acting as a nucleic acid synthesis inhibitor is yet to be established.

A significant area of research for this compound has been its ability to enhance the cytotoxic effects of other chemotherapeutic drugs, particularly in multidrug-resistant (MDR) cancer cell lines.

The primary molecular mechanism of action identified for this compound is the potentiation of vincristine (B1662923) cytotoxicity through the inhibition of drug efflux pumps. nih.govnih.gov Multidrug resistance in cancer cells is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. mdpi.com

This compound has been shown to significantly enhance the cell-killing ability of vincristine in resistant cell lines, such as P388 leukemia and Moser cells. nih.govjst.go.jp This potentiation is attributed to the inhibition of the vincristine efflux pump, which leads to increased intracellular accumulation of vincristine, thereby restoring its cytotoxic effect. nih.gov A study by Ogasawara et al. (1992) demonstrated this synergistic effect in human Moser and K562 cells. nih.gov

The rubiginone complex, including this compound, was isolated from Streptomyces griseorubiginosus and was found to significantly potentiate the cytotoxicity of vincristine against resistant P388 leukemia cells. nih.gov

Table 1: Potentiation of Vincristine Cytotoxicity by Rubiginone Analogues in Vincristine-Resistant P388 Cells

| Compound | IC50 (µg/mL) against VCR-resistant P388 cells |

|---|---|

| Rubiginone A1 | 0.007-0.23 mdpi.com |

| Rubiginone A2 | 0.007-0.23 mdpi.com |

| This compound | 0.007-0.23 mdpi.com |

| Rubiginone B2 | 0.007-0.23 mdpi.com |

| Rubiginone C1 | 0.007-0.23 mdpi.com |

This table is interactive. You can sort and filter the data.

Impact on Cell Wall Synthesis Pathways

Mechanisms of Chemotherapeutic Potentiation

Enzyme and Receptor Binding Studies

Specific and detailed enzyme and receptor binding studies for this compound are not extensively reported in the current body of scientific literature. While its mechanism of potentiating vincristine action points towards an interaction with efflux pump proteins, direct binding assays and characterization of the binding site on these transporters for this compound have not been fully elucidated.

Characterization of Specific Enzyme Inhibition Profiles

The primary characterized enzymatic inhibition profile of this compound relates to its ability to counteract multidrug resistance in cancer cells. nih.gov Research has shown that this compound potentiates the cytotoxicity of the chemotherapeutic drug vincristine, particularly in cell lines that have developed resistance. nih.govnih.govresearchgate.net

The underlying mechanism for this activity is the inhibition of vincristine efflux from the cancer cells. nih.gov This points to the inhibition of drug efflux pumps, which are typically ATP-binding cassette (ABC) transporter proteins. oncolines.compahnkelab.eu These transporters function as enzymes that use the energy from ATP hydrolysis to actively pump substrates, such as vincristine, out of the cell, thereby reducing the intracellular drug concentration and its efficacy. frontiersin.org By inhibiting this process, this compound effectively increases the intracellular accumulation of vincristine, restoring its cytotoxic potential. nih.govcapes.gov.br This mode of action was identified in studies using human colorectal carcinoma Moser cells and K562 leukemia cells. nih.gov

| Target Process | Probable Enzyme Target | Observed Effect | Consequence |

|---|---|---|---|

| Vincristine Efflux | ATP-binding cassette (ABC) transporter protein (e.g., P-glycoprotein) | Inhibition of transport function | Potentiation of vincristine cytotoxicity in resistant cells. nih.govnih.gov |

Exploration of Kinase Modulation Activities (e.g., Aurora Kinase Inhibition)

This compound has been identified in patent literature as a compound with potential kinase modulating activities. googleapis.com Specifically, it has been listed among other molecules as a potential inhibitor of Aurora A kinase. googleapis.com Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their inhibition is a target for anticancer drug development. promega.comnih.govcellsignal.com

While this compound is mentioned in this context, detailed, peer-reviewed research studies providing specific quantitative data, such as IC50 values from direct enzymatic assays against Aurora kinases, are not prevalent in the public domain. Its inclusion in patent filings suggests an exploratory interest in its capacity as a kinase inhibitor.

| Potential Kinase Target | Modulation Activity | Source of Evidence |

|---|---|---|

| Aurora A Kinase | Inhibition (potential) | Listed in patent literature among potential inhibitors. googleapis.com |

Molecular Signaling Pathway Interrogation

Elucidation of Downstream Cellular Responses

The most significant downstream cellular response to this compound is the reversal of the multidrug resistance phenotype in certain cancer cells. nih.gov This is a direct consequence of its inhibition of drug efflux pumps as described previously.

The primary cellular events are:

Increased Intracellular Drug Accumulation: In vincristine-resistant Moser and K562 cells, co-treatment with this compound leads to a higher intracellular concentration of vincristine than what is achieved with vincristine alone. nih.govcapes.gov.br This effect is comparable to that of other known efflux pump inhibitors like verapamil. caymanchem.com

Potentiation of Cytotoxicity: By maintaining a therapeutically effective level of vincristine within the cell, this compound restores the drug's ability to interfere with microtubule formation, leading to cell cycle arrest and apoptosis. This circumvents the resistance mechanism that would otherwise render the cells insensitive to vincristine. nih.govnih.gov

| Cell Line | Treatment | Direct Molecular Effect | Ultimate Cellular Outcome |

|---|---|---|---|

| Human Colorectal Carcinoma (Moser) | This compound + Vincristine | Increased intracellular accumulation of vincristine. nih.gov | Overcoming of vincristine resistance; potentiation of cytotoxicity. nih.govcapes.gov.br |

| Human Leukemia (K562) | This compound + Vincristine | Increased intracellular accumulation of vincristine. nih.gov | Overcoming of vincristine resistance; potentiation of cytotoxicity. nih.govcapes.gov.br |

Profiling of Protein-Ligand Interactions

The specific molecular interactions between this compound (the ligand) and its target proteins have not been extensively characterized in the available scientific literature. Profiling of protein-ligand interactions typically involves methods like computational molecular docking, X-ray crystallography, or biophysical assays to identify the precise binding site, the key amino acid residues involved in the interaction, and to quantify the binding affinity (e.g., dissociation constant, Ki). google.com

While the functional outcome of this compound's interaction with drug efflux pumps is established, the exact binding mode and the specific residues on the transporter that interact with the compound are not detailed in the searched literature. Similarly, for its potential interaction with kinases like Aurora kinase, no specific binding data or computational models were found in the public domain.

| Potential Protein Target | Binding Site Residues | Binding Affinity (e.g., Ki, Kd) | Status |

|---|---|---|---|

| ABC Transporter Protein | Not documented in searched literature | Not documented in searched literature | Interaction is inferred from functional data, but specific binding profile is uncharacterized. nih.govnih.gov |

| Aurora A Kinase | Not documented in searched literature | Not documented in searched literature | Interaction is suggested by patent filings, but binding profile is uncharacterized. googleapis.com |

Advanced Chemical Synthesis and Analogue Development of Rubiginone B1

Total Synthetic Methodologies for Rubiginone B1 Core Structure

The construction of the tetracyclic benz[a]anthraquinone core of this compound presents a significant synthetic challenge. Researchers have devised various strategies to assemble this complex framework, often relying on powerful cycloaddition and annulation reactions.

Development of Stereoselective Synthetic Routes

A key challenge in the synthesis of this compound is the precise control of stereochemistry. Several approaches have been developed to address this, aiming to establish the correct relative and absolute stereochemistry of the final molecule.

One notable approach involves a highly stereoselective Lewis acid-promoted Diels-Alder reaction. For instance, the reaction of 5-hydroxynaphthoquinone with a suitable diene can proceed with high diastereoselectivity to furnish a key cycloadduct. researchgate.net This adduct then serves as a versatile intermediate that can be converted to the target molecule through a series of subsequent transformations. researchgate.net The stereoselectivity of these routes is crucial, as even minor changes in the stereochemical configuration can have profound effects on the biological activity of the final compound.

The development of these routes has not only provided access to (±)-Rubiginone B1 but has also enabled the synthesis of its epimers and other related natural products, facilitating a deeper understanding of their structure-activity relationships. rsc.orgcapes.gov.br

Utilization of Key Organic Transformations (e.g., Diels-Alder Cycloadditions, Benzannulation Reactions, Quinone Methide Chemistry)

The construction of the this compound core relies on a toolkit of powerful organic reactions. Among these, the Diels-Alder cycloaddition has proven to be a particularly effective strategy for the formation of the key six-membered ring of the angucyclinone skeleton. rsc.orgwikipedia.org This pericyclic reaction, involving a conjugated diene and a dienophile, allows for the efficient and often stereocontrolled construction of the tetracyclic framework. rsc.orgwikipedia.orgacs.org For example, a tetra-O-acetyl diborate-promoted Diels-Alder cycloaddition between 5-hydroxy-1,4-naphthoquinone and a substituted diene has been a cornerstone in the total synthesis of (±)-rubiginone B1 and its analogues. rsc.org

Benzannulation reactions, which involve the formation of a new benzene (B151609) ring, have also been employed in the synthesis of angucyclinones. nih.govacs.orgmsu.eduwikipedia.org Gold-catalyzed intramolecular [4+2] benzannulation has emerged as an efficient method for constructing the 2,3-dihydrophenantren-4(1H)-one skeleton, a key structural motif in many angucyclinone natural products. nih.gov This approach offers a powerful alternative to traditional methods and has been successfully applied to the enantioselective total synthesis of related compounds like (+)-ochromycinone and (+)-rubiginone B2. nih.gov

Quinone methides, highly reactive intermediates, have also found application in the synthetic studies of angucycline antibiotics. acs.orgrsc.orgresearchgate.net Their reactivity can be harnessed to introduce specific functionalities and to construct the complex polycyclic systems characteristic of this class of compounds. acs.org

| Transformation | Description | Application in this compound Synthesis |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | Key step in constructing the benz[a]anthracene nucleus. rsc.orgacs.org |

| Benzannulation | A reaction that forms a new benzene ring onto an existing molecule. | Used to create the tetracyclic framework of angucyclinones. nih.govacs.org |

| Quinone Methide Chemistry | Involves the generation and reaction of highly reactive quinone methide intermediates. | Utilized in the functionalization and construction of the polycyclic core. acs.org |

Enantioselective Approaches to Angucyclinone Skeletons

Achieving enantioselectivity in the synthesis of angucyclinones is crucial, as different enantiomers often exhibit distinct biological activities. Several strategies have been developed to control the absolute stereochemistry of the final products.

One successful approach involves the use of chiral auxiliaries or catalysts in key bond-forming reactions. For example, chiral Lewis acids can be used to promote enantioselective Diels-Alder reactions, leading to the formation of optically active cycloadducts. researchgate.net These intermediates can then be carried forward to yield enantiomerically enriched angucyclinones.

Another strategy involves the use of enantiopure starting materials derived from the chiral pool. For instance, (R)-citronellal has been used as a chiral starting material in a cobalt-mediated [2+2+2] cycloaddition approach to synthesize (+)-rubiginone B2. researchgate.net Similarly, asymmetric enolate alkylation of an oxazolidinone has been employed to achieve high enantioselectivity in the synthesis of angucyclinones like (+)-ochromycinone and (+)-rubiginone B2. acs.orgacs.org

Design and Synthesis of this compound Analogues and Derivatives

The development of synthetic routes to this compound has opened the door to the creation of novel analogues and derivatives. By systematically modifying the structure of the natural product, researchers aim to improve its therapeutic properties, such as potency and selectivity.

Structure-Activity Relationship (SAR) Driven Analogue Generation

Understanding the relationship between the structure of this compound and its biological activity is a key driver for the design of new analogues. nih.gov By synthesizing a series of related compounds and evaluating their biological effects, researchers can identify the key structural features responsible for the desired activity.

For example, modifications to the substituents on the aromatic rings or alterations to the stereochemistry of the chiral centers can lead to significant changes in biological potency. googleapis.com These SAR studies provide valuable insights that guide the design of next-generation analogues with improved therapeutic profiles. researchgate.net

Exploration of Structural Modifications for Enhanced Potency or Specificity

The synthesis of this compound analogues allows for the exploration of a wide range of structural modifications aimed at enhancing potency and specificity. psu.edujst.go.jp This can involve the introduction of new functional groups, the alteration of existing ring systems, or the synthesis of hybrid molecules that combine features of this compound with other pharmacophores.

For instance, the synthesis of (±)-13-northis compound and B2, as well as (±)-1-epi-rubiginone B1, has been achieved through modifications of existing synthetic strategies. rsc.org These studies, along with the synthesis of other angucyclinone derivatives, contribute to a growing library of compounds that can be screened for improved biological activity. nih.gov The ultimate goal of this research is to develop novel therapeutic agents with superior efficacy and reduced side effects compared to the parent natural product.

Preclinical and in Vitro Efficacy of Rubiginone B1

Antimicrobial Activity Spectrum and Susceptibility Profiling

Efficacy against Gram-Positive Bacterial Strains

Rubiginone B1, a member of the angucycline family of aromatic polyketides, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria. nih.govnih.gov The rubiginones as a class have been recognized for their inhibitory effects on the growth of various Gram-positive bacterial strains. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound against a wide array of Gram-positive bacteria are not extensively detailed in the available literature, the general activity of the rubiginone class suggests a potential for broad-spectrum efficacy within this bacterial group. nih.govmdpi.com

Research on related angucycline compounds, such as frigocyclinone (B1247308) and simocyclinones D4 and D8, further supports the antibacterial potential of this structural class against Gram-positive organisms. nih.gov For instance, frigocyclinone exhibits antibacterial properties, and various angucyclines have shown inhibitory activity against bacteria like Bacillus subtilis and Staphylococcus aureus. mdpi.comnih.gov The consistent observation of antibacterial action among different rubiginones and related angucyclines underscores the potential of this compound as an effective agent against Gram-positive bacteria. nih.govmdpi.com

Table 1: Antimicrobial Activity of Selected Angucyclines against Gram-Positive Bacteria

| Compound/Class | Target Organism(s) | Observed Effect |

| Rubiginones | Gram-positive bacteria | Growth inhibition nih.gov |

| Simocyclinones D4 & D8 | Gram-positive bacteria | Antibiotic activity nih.gov |

| Frigocyclinone | Gram-positive bacteria | Antibacterial activity nih.gov |

| Mayamycin | Bacillus subtilis, Staphylococcus aureus, S. epidermidis, S. lentus | Inhibition (IC50 values: 0.31–8.4 μM) mdpi.com |

| Gilvocarcins | Staphylococcus aureus, Bacillus subtilis | Antibacterial activity (MIC values: 0.1–25 μM) mdpi.com |

Evaluation in Co-culture and Niche-Specific Microbial Assays

The investigation of this compound in more complex microbial environments, such as co-culture and niche-specific assays, is an emerging area of research. Co-culture assays are valuable tools for observing microbial interactions and identifying inhibitory patterns between different strains. nih.gov These methods allow for the assessment of a compound's activity in a context that more closely mimics a natural microbial community. nih.govfrontiersin.org

While direct studies of this compound in co-culture assays are not prominently documented, the methodology has been successfully used to evaluate the inhibitory potential of other microbial products. nih.gov For example, co-culture systems have been employed to assess the inhibitory activity of Actinobacteria against Staphylococcus species, demonstrating the utility of this approach in identifying targeted antimicrobial effects. nih.gov The application of such assays to this compound could provide valuable insights into its efficacy and interaction within a competitive microbial environment, potentially revealing synergistic or antagonistic effects with other microorganisms.

Potentiation of Antineoplastic Agents in In Vitro Models

Synergistic Effects with Established Chemotherapeutics in Resistant Cell Lines (e.g., Human Moser and K562 cells)

A significant area of investigation for this compound is its ability to potentiate the cytotoxic effects of established chemotherapeutic agents, particularly in multidrug-resistant (MDR) cancer cell lines. nih.gov Research has shown that rubiginones can enhance the cytotoxicity of vincristine (B1662923) (VCR) in VCR-resistant cancer cells. nih.gov Specifically, this compound has been reported to potentiate the effects of VCR by inhibiting its efflux from the cells. nih.gov

The human chronic myelogenous leukemia cell line, K562, is a widely used model for studying drug resistance. nih.govnih.gov K562 cells can be made resistant to various chemotherapeutics, such as vinblastine (B1199706) and doxorubicin, often through the overexpression of P-glycoprotein (P-gp), a product of the MDR1 gene that actively pumps drugs out of the cell. nih.govnih.gov The ability of certain agents to reverse this resistance is a key area of study. nih.gov While the direct synergistic effects of this compound with a wide range of chemotherapeutics in Moser and K562 cells require more extensive documentation, the known mechanism of inhibiting VCR efflux suggests a strong potential for synergy with other P-gp substrate drugs. nih.gov

Table 2: Potentiation of Vincristine Cytotoxicity by this compound

| Cell Line | Chemotherapeutic Agent | Effect of this compound | Mechanism |

| VCR-resistant cancer cells | Vincristine (VCR) | Potentiates cytotoxicity | Inhibition of VCR efflux nih.gov |

Cytostatic Profiling in Diverse Tumor Cell Models

The rubiginone class of compounds, including this compound, has demonstrated cytostatic activity against various tumor cell lines. nih.gov This suggests a direct antiproliferative effect in addition to their chemosensitizing properties. Studies on other rubiginones have shown cytotoxic activity against a range of human tumor cell lines. rsc.org

For example, related angucycline compounds have shown significant cytotoxicity against cell lines such as the human breast cancer cell line MDA-MB-231, colon cancer cell line HT-29, and lung cancer cell line A-549. rsc.org The diverse cytostatic profiles observed for other members of the angucycline family highlight the potential of this compound to exhibit similar activity against a broad spectrum of tumor cell models. Further detailed cytostatic profiling of pure this compound across a comprehensive panel of cancer cell lines is needed to fully characterize its direct antineoplastic potential.

Table 3: Cytotoxic Activity of Related Angucycline Compounds

| Compound | Cell Line | Activity Metric | Value |

| Unspecified Angucycline | MDA-MB-231 (Breast Cancer) | GI50 | 0.71 µM rsc.org |

| Unspecified Angucycline | HT-29 (Colon Cancer) | GI50 | 1.42 µM rsc.org |

| Unspecified Angucycline | A-549 (Lung Cancer) | GI50 | 3.28 µM rsc.org |

| Gilvocarcin V | K562 (Leukemic cells) | IC50 | 0.8–1.8 µM mdpi.com |

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Response

Structure-activity relationship (SAR) analysis is a critical tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.comgardp.org For the rubiginones and the broader angucycline class, SAR studies aim to identify the specific molecular features responsible for their antimicrobial and cytotoxic effects. nih.govnih.gov

The angucycline framework, a benz[a]anthracene skeleton, is the foundational structure from which the diverse biological activities of these compounds arise. nih.gov Modifications to this core structure, such as the type and position of functional groups and the nature of glycosidic attachments, can significantly impact potency and selectivity. youtube.comresearchgate.net For instance, the oxidation pattern on the A-ring of the angucycline skeleton in rubiginones is a key structural feature. nih.gov

In the context of this compound, SAR studies would involve comparing its activity to other naturally occurring or synthetically modified rubiginones. nih.gov By analyzing how variations in the chemical structure—such as the presence or absence of hydroxyl or acetyl groups at specific positions—correlate with changes in antimicrobial efficacy or cytostatic potency, researchers can deduce which parts of the molecule are essential for its biological function. nih.govyoutube.com This understanding is crucial for the rational design of new, more potent, and selective analogs for therapeutic development. gardp.org

Emerging Research Frontiers and Translational Opportunities for Rubiginone B1

Exploiting Biosynthetic Pathways for Novel Chemical Entity Discovery

The natural production of rubiginones by Streptomyces bacteria offers a direct route for the discovery of new chemical compounds. Rubiginones are aromatic polyketides, assembled by a series of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). nih.gov Recent genome mining efforts have successfully identified and characterized the BGC responsible for rubiginone production, designated the 'rub' gene cluster, in Streptomyces sp. CB02414. nih.govresearchgate.net

Understanding the 'rub' cluster opens the door to creating novel chemical entities through combinatorial biosynthesis. nih.gov This involves modifying the genetic blueprint to alter the final chemical structure. By inactivating or introducing genes for "post-PKS modification steps"—such as those catalyzed by oxygenases, reductases, and glycosyltransferases—researchers can generate new angucycline derivatives that may possess improved potency, lower toxicity, or different biological activities. researchgate.netnih.gov For instance, the characterization of the 'rub' BGC led to the discovery of five previously unknown rubiginones (J, K, L, M, and N) and a proposed biosynthetic pathway. nih.govresearchgate.netresearchgate.net This foundational knowledge provides a roadmap for engineering the pathway to produce a library of novel angucyclinones for further drug discovery efforts. nih.govmdpi.com

| Component of the 'rub' Biosynthetic Gene Cluster | Proposed Function | Relevance for NCE Discovery |

| Type II Polyketide Synthase (PKS) | Forms the initial polyketide backbone of the angucycline core. researchgate.netresearchgate.net | Altering PKS enzymes can change the core scaffold of the molecule. |

| Aromatase/Cyclase | Catalyzes the folding and cyclization of the polyketide chain. acs.org | Modifying these enzymes can lead to different ring structures. |

| Oxygenases (e.g., Cytochrome P450) | Adds hydroxyl groups at specific positions on the scaffold. nih.gov | Creates derivatives with altered solubility and target-binding properties. |

| Reductases | Modifies ketone groups, influencing the molecule's stereochemistry. nih.gov | Can generate stereoisomers with potentially different biological activities. |

| Glycosyltransferases (GTs) | Attaches sugar moieties to the angucyclinone core. nih.gov | Adding or changing sugar units can significantly impact bioactivity and pharmacology. |

This table summarizes key enzymatic functions within the rubiginone biosynthetic pathway and their potential for generating novel chemical entities (NCEs).

High-Throughput Screening and Phenotypic Assays for Target Identification

Identifying the precise molecular target of a compound is a critical step in drug development. High-throughput screening (HTS) offers a powerful methodology to test a compound against vast libraries of biological targets (target-based screening) or to observe its effects on cellular behavior without prior knowledge of the target (phenotypic screening). evotec.combmglabtech.comlabmanager.com

The initial discovery of Rubiginone B1's activity relied on phenotypic assays. nih.gov It was identified from the culture broth of Streptomyces griseorubiginosus based on its ability to significantly potentiate the cytotoxicity of vincristine (B1662923), particularly in cancer cell lines that had developed resistance to vincristine. nih.govmdpi.com This chemosensitizing effect is a distinct phenotype, and while the exact molecular mechanism is not fully elucidated, it points toward targets involved in drug resistance pathways. nih.gov

Modern HTS campaigns can accelerate the identification of this compound's direct protein targets. sci-hub.se This could involve screening it against panels of kinases, cell surface receptors, or other enzymes known to be involved in cancer cell proliferation and survival. bmglabtech.comgoogle.com Phenotypic screens using high-content imaging could further reveal its impact on cellular morphology, cell cycle progression, or apoptosis, providing clues to its mechanism of action. sci-hub.se

| Phenotypic Assay | Cell Lines | Observed Effect of this compound | Reference |

| Vincristine Cytotoxicity Potentiation | Vincristine-resistant P388 leukemia cells | Significantly enhanced the cell-killing effect of vincristine. | nih.govmdpi.com |

| Vincristine Cytotoxicity Potentiation | Moser cells (colonic adenocarcinoma) | Potentiated the cytotoxicity of vincristine in this resistant cell line. | nih.gov |

This table details the key phenotypic assays that have characterized the primary biological activity of this compound.

Conceptualization of Novel Therapeutic Applications and Combinatorial Strategies

The most immediate translational opportunity for this compound lies in its use as part of a combination therapy to overcome chemotherapy resistance. nih.govnih.gov Its proven ability to re-sensitize resistant cancer cells to vincristine suggests a powerful combinatorial strategy. mdpi.com This concept can be extended to other chemotherapeutic agents that face similar resistance mechanisms, such as other vinca (B1221190) alkaloids or taxanes like paclitaxel. googleapis.com

Patents have listed this compound as a component in conceptual combination therapies for various cancers, including multiple myeloma and ovarian cancer, underscoring its perceived potential in this area. googleapis.comgoogleapis.com The strategy involves pairing this compound with targeted therapies, such as antibodies, or other cytotoxic agents to achieve a synergistic effect, where the combined cell-killing power is greater than the sum of the individual drugs. googleapis.comgoogle.com

Beyond oncology, the angucycline class to which this compound belongs is known for broad bioactivity, including antimicrobial effects. mdpi.comnih.gov The synergistic interactions observed between different antimicrobial compounds in nature suggest that this compound could also be explored in combination with other antibiotics to combat resistant bacterial strains. biorxiv.org

| Potential Combinatorial Partner | Proposed Disease Target | Therapeutic Concept | Reference |

| Vincristine | Vincristine-Resistant Cancers (e.g., Leukemia, Lymphoma) | Overcoming acquired drug resistance by re-sensitizing cancer cells to the primary agent. | nih.govnih.govmdpi.com |

| Paclitaxel | Ovarian Cancer | Enhancing the efficacy of a standard-of-care taxane-based chemotherapy. | googleapis.com |

| Immunomodulatory Compounds & Anti-CS1 Antibodies (e.g., Elotuzumab) | Multiple Myeloma | Part of a multi-drug regimen to target the cancer through different mechanisms. | googleapis.com |

| Other Antibiotics | Resistant Bacterial Infections | Potential for synergistic antimicrobial activity to tackle drug-resistant pathogens. | nih.govbiorxiv.org |

This table outlines conceptual combinatorial strategies and novel applications for this compound based on existing research and patent literature.

Q & A

Q. What statistical frameworks are most robust for validating this compound’s reproducibility in multi-laboratory studies?

Q. How should interdisciplinary teams integrate cheminformatics and wet-lab data to prioritize this compound derivatives for clinical translation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.